molecular formula C16H21N3O4 B2677822 N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-53-8

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2677822
CAS No.: 1014067-53-8
M. Wt: 319.361
InChI Key: NSVRRVLFNKTLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The 3,4-dimethoxyphenyl groups suggest the presence of a phenyl ring with methoxy (–O–CH3) substituents at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .

Scientific Research Applications

Structural Analysis and Tautomerism

Research has explored the structural characteristics and tautomerism of NH-pyrazoles, including those with 3,4-dimethoxyphenyl substitutions. For instance, studies on the annular tautomerism of curcuminoid NH-pyrazoles have identified complex hydrogen bond patterns stabilizing their crystalline structures, offering insights into their solid-state behavior and solution tautomerism, potentially impacting their chemical reactivity and interactions in biological systems (Cornago et al., 2009).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives, including those with dimethoxyphenyl components, have demonstrated significant cytotoxic activities against various cancer cell lines. This underscores their potential as chemotherapeutic agents. For example, certain derivatives have shown potent cytotoxic effects, with some displaying curative outcomes in animal models of cancer, highlighting their potential in cancer treatment strategies (Deady et al., 2003).

Anti-inflammatory Applications

Pyrazole derivatives, including those with 3,4-dimethoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory properties. These compounds exhibited significant activity against carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents with minimal ulcerogenic activity, suggesting safer alternatives to traditional NSAIDs (El‐Hawash & El-Mallah, 1998).

Herbicidal Activity

Research into 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives has uncovered their utility as herbicides. Specific modifications in their structure, such as the inclusion of dimethoxyphenyl groups, have been associated with enhanced herbicidal activity and crop safety. These findings support their application in agricultural settings to control weed populations while maintaining crop health (Ohno et al., 2004).

Nematocidal and Fungicidal Properties

The exploration of pyrazole carboxamide derivatives has also extended to their nematocidal and fungicidal activities. While demonstrating weak fungicidal effects, certain fluorine-containing pyrazole carboxamides exhibited strong nematocidal activities against M. incognita, suggesting their potential in combating nematode infestations in crops (Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it might interact with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve testing its biological activity, studying its physical properties, or investigating new methods for its synthesis .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-11-7-8-13(21-3)14(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRRVLFNKTLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.